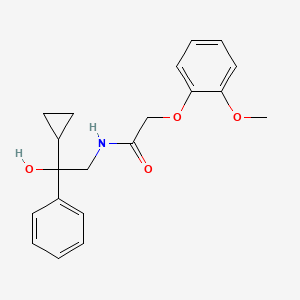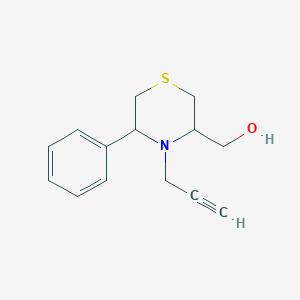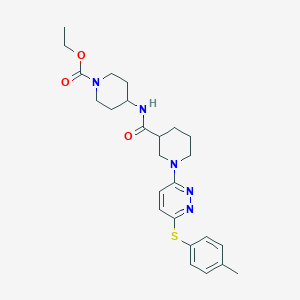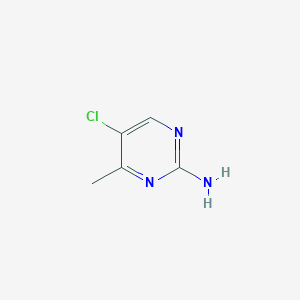![molecular formula C13H17NO4S B2525301 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid CAS No. 1049157-55-2](/img/structure/B2525301.png)
3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation and Environmental Fate
Research into the microbial degradation of polyfluoroalkyl chemicals has highlighted the environmental fate of compounds with similar structures to 3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid. Studies suggest that microbial degradation can lead to the formation of perfluorinated carboxylic acids (PFCAs) and sulfonic acids (PFSAs), shedding light on the potential environmental impacts and biodegradability of these compounds (Liu & Avendaño, 2013).
Analytical Techniques for Detection
Advancements in high-performance liquid chromatography (HPLC) and other analytical techniques have been crucial for detecting basic drugs and potentially related compounds in various matrices. This research underpins the development of methods for identifying and quantifying substances with similar properties in environmental and biological samples (Flanagan et al., 2001).
Health Implications of Exposure
Studies on human exposure to per- and polyfluoroalkyl substances (PFAS) through drinking water provide a basis for understanding the health implications of similar compounds. Research emphasizes the importance of monitoring and assessing the human health risks associated with regular consumption of contaminated water, highlighting the need for further investigation into compounds like this compound (Domingo & Nadal, 2019).
Adsorption and Removal Technologies
The removal of poly- and perfluoroalkyl substances (PFAS) from water through adsorption techniques has been a focal point of research, providing insights into the effectiveness of various adsorbents. This work is crucial for developing strategies to mitigate the environmental presence of similar compounds, with emphasis on the challenges of adsorbent regeneration (Gagliano et al., 2019).
Anticancer Potential
Exploration of cinnamic acid derivatives, which share a functional group similarity with this compound, has revealed their potential as anticancer agents. This research offers a foundation for the development of novel anticancer treatments, emphasizing the significance of chemical modifications to enhance therapeutic efficacy (De, Baltas, & Bedos-Belval, 2011).
Eigenschaften
IUPAC Name |
(E)-3-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)14(3)19(17,18)12-7-4-11(5-8-12)6-9-13(15)16/h4-10H,1-3H3,(H,15,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKPKTUCYVCUSV-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)
![Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2525219.png)
![2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2525221.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2525227.png)
![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2525228.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2525232.png)


![[4-(2-Cyclopropylethynyl)phenyl]methanamine;hydrochloride](/img/structure/B2525236.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2525238.png)


